7-chloro-5-fluoro-4-methyl-1H-indole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-5-fluoro-4-methyl-1H-indole-3-carboxylic acid is a synthetic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are prevalent in various natural products and pharmaceuticals. This particular compound is characterized by the presence of chlorine, fluorine, and methyl groups attached to the indole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-5-fluoro-4-methyl-1H-indole-3-carboxylic acid typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The specific conditions for synthesizing this compound may include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, cyclization, and halogenation, followed by purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-chloro-5-fluoro-4-methyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like lithium aluminum hydride (LiAlH₄), and halogenating agents like thionyl chloride (SOCl₂). Reaction conditions may vary depending on the desired product and include factors like temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups into the indole ring, leading to a wide range of derivatives .
Scientific Research Applications
7-chloro-5-fluoro-4-methyl-1H-indole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-chloro-5-fluoro-4-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylic acid: A closely related compound with similar structural features but lacking the chlorine and fluorine substituents.
5-fluoroindole: Another related compound with a fluorine atom at the 5-position but without the carboxylic acid group.
Uniqueness
7-chloro-5-fluoro-4-methyl-1H-indole-3-carboxylic acid is unique due to the combination of chlorine, fluorine, and methyl groups attached to the indole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C10H7ClFNO2 |
---|---|
Molecular Weight |
227.62 g/mol |
IUPAC Name |
7-chloro-5-fluoro-4-methyl-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C10H7ClFNO2/c1-4-7(12)2-6(11)9-8(4)5(3-13-9)10(14)15/h2-3,13H,1H3,(H,14,15) |
InChI Key |
DSEMKMHGQZYZHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CNC2=C(C=C1F)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.